Methanone, (4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)cyclohexyl-, monohydrochloride
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Overview
Description
Methanone, (4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)cyclohexyl-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrrole ring, a cyclohexyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)cyclohexyl-, monohydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride under reflux conditions using methanesulfonic acid in methanol. This reaction yields a tricyclic indole, which can then be further modified through additional steps to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)cyclohexyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products can include ketones or carboxylic acids.
Reduction: The major products can include alcohols or amines.
Substitution: The major products can include substituted amines or other derivatives.
Scientific Research Applications
Methanone, (4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)cyclohexyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)cyclohexyl-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Benzophenone derivatives: Used in the development of new drugs and materials.
Indole derivatives: Studied for their potential therapeutic effects and as building blocks in organic synthesis.
Uniqueness
Methanone, (4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)cyclohexyl-, monohydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
CAS No. |
91481-29-7 |
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Molecular Formula |
C18H23ClN2O |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
(4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)-cyclohexylmethanone;hydrochloride |
InChI |
InChI=1S/C18H22N2O.ClH/c1-12-15(18(21)14-10-6-3-7-11-14)16(19)17(20-12)13-8-4-2-5-9-13;/h2,4-5,8-9,14,20H,3,6-7,10-11,19H2,1H3;1H |
InChI Key |
FIABOODBBAVZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2)N)C(=O)C3CCCCC3.Cl |
Origin of Product |
United States |
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